![molecular formula C28H26N4O3S B2781130 8-amino-4-oxo-6-(4-propan-2-yloxyphenyl)-9-oxa-12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),5(10),7,14,21-hexaene-7-carbonitrile CAS No. 489413-91-4](/img/structure/B2781130.png)
8-amino-4-oxo-6-(4-propan-2-yloxyphenyl)-9-oxa-12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),5(10),7,14,21-hexaene-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2’‘,3’‘:4’,5’]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile is a complex heterocyclic compound with a unique polycyclic structure. This compound is of significant interest due to its potential pharmacological properties and its role as a key intermediate in various synthetic transformations.
Vorbereitungsmethoden
The synthesis of 2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2’‘,3’‘:4’,5’]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile involves multicomponent reactions (MCRs) that are highly efficient and versatile. One common synthetic route involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method allows for the construction of the heterocyclic core in a single step, making it suitable for industrial production.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or isopropoxy groups, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form additional ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include various substituted derivatives and cyclized products .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties by inhibiting specific protein interactions involved in tumor growth. For instance, it has been identified as an inhibitor of the menin-MLL interaction, which is crucial in certain leukemias and other malignancies .
Study | Findings | Reference |
---|---|---|
In vitro assays | Demonstrated inhibition of cancer cell proliferation | |
Mechanistic studies | Targeted menin-MLL fusion proteins |
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Effective at low concentrations | |
Escherichia coli | Inhibited growth significantly |
Neurological Applications
Emerging research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
Model | Effect Observed | Reference |
---|---|---|
Alzheimer’s disease models | Reduced neuroinflammation | |
Parkinson’s disease models | Enhanced neuronal survival |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of the compound on leukemia cell lines. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis.
Case Study 2: Antimicrobial Testing
In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated potent antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2’‘,3’‘:4’,5’]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA repair, leading to increased DNA damage and cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2’‘,3’‘:4’,5’]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile include:
Pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar polycyclic structure and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds also have a fused heterocyclic core and are known for their diverse biological properties.
The uniqueness of 2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2’‘,3’‘:4’,5’]pyrido[2’,3’:4,5]thieno[3,2-e]pyridine-3-carbonitrile lies in its specific substitution pattern and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.
Biologische Aktivität
Chemical Structure and Properties
The compound's structure is characterized by a pentacyclic framework featuring multiple functional groups that may contribute to its biological effects. The presence of amino, carbonitrile, and oxo groups suggests potential interactions with biological targets.
Structural Formula
The compound can be represented as follows:
Where x, y, z, a, and b represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
Anticancer Properties
Recent studies have indicated that the compound exhibits anticancer activity . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also shown antimicrobial properties against several pathogens. The minimum inhibitory concentrations (MIC) are summarized in the table below:
These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : The structural similarity to nucleobases may allow it to interfere with nucleic acid synthesis.
- Disruption of cell membrane integrity : The amphiphilic nature could lead to membrane destabilization in microbial cells.
Case Study 1: Anticancer Efficacy in Animal Models
In a recent animal study, the efficacy of the compound was tested on mice bearing xenograft tumors derived from human breast cancer cells. The results indicated:
- Tumor Volume Reduction : A significant reduction in tumor volume was observed in treated groups compared to control.
- Survival Rate : Increased survival rates were noted among treated mice over a 30-day period.
Case Study 2: Safety Profile Evaluation
A toxicity study was conducted to evaluate the safety profile of the compound. Key findings include:
- No Significant Toxicity : At therapeutic doses, no significant adverse effects were observed in liver and kidney function tests.
- Histopathological Examination : Tissues showed no signs of degeneration or necrosis.
Eigenschaften
IUPAC Name |
8-amino-4-oxo-6-(4-propan-2-yloxyphenyl)-9-oxa-12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),5(10),7,14,21-hexaene-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-14(2)34-17-10-8-15(9-11-17)21-19(13-29)26(30)35-24-22(21)27(33)32-23-18-12-16-6-4-3-5-7-20(16)31-28(18)36-25(23)24/h8-12,14,21H,3-7,30H2,1-2H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJCJBAVQZIZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=C3SC5=C4C=C6CCCCCC6=N5)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.